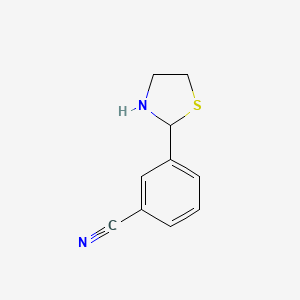

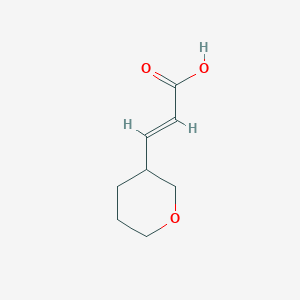

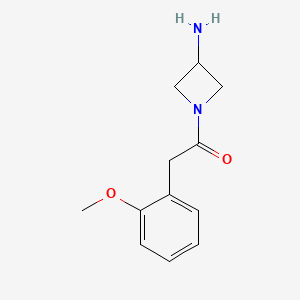

![molecular formula C7H5F5N2O B1469068 1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one CAS No. 1339214-16-2](/img/structure/B1469068.png)

1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one

Overview

Description

1-(1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one, also known as DFE-TFE, is an organic compound with a wide range of applications in the field of scientific research. It is a colorless liquid with a boiling point of 125°C and a melting point of -41°C. DFE-TFE is used in a variety of research applications, including as a solvent, as a reagent, and as a model compound for studying the properties of other compounds.

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one and its derivatives have been synthesized and evaluated for their potential in various scientific applications, with a notable focus on antimicrobial activities. A study by Chundawat et al. (2016) explored the strategic synthesis of novel difluoromethylated compounds, which showed promising antibacterial and antifungal activities. This research illustrates the compound's relevance in developing new antimicrobial agents, highlighting its potential in addressing the need for novel treatments against resistant microbial strains Chundawat, Kumari, Sharma, & Bhagat, 2016.

Insight into Synthetic Mechanisms

Further investigation into the synthetic pathways has provided insight into the mechanism of trichloromethyl group hydrolysis, offering a deeper understanding of the compound's chemical behavior. This knowledge is vital for the development of more efficient synthetic routes and the creation of new derivatives with potential scientific and therapeutic applications Gonçalves, Pereira, Teixeira, Moura, Flores, & Flores, 2016.

Environmental and Chemical Studies

Environmental benign synthesis of fluorinated pyrazolone derivatives, as conducted by Shelke et al. (2007), demonstrates the compound's utility in green chemistry. The study showcases the use of conventional and non-conventional methods to synthesize environmentally friendly compounds, which were then screened for antimicrobial activity. Such research underscores the importance of developing sustainable chemical processes that align with environmental safety and health standards Shelke, Dalvi, Kale, More, Gill, & Karale, 2007.

Photophysical Properties and OLED Applications

The investigation into the photophysical properties of Pt(II) complexes bearing pyrazolate chelates by Huang et al. (2013) reveals the potential of these compounds in organic light-emitting diode (OLED) applications. Their research indicates that such compounds can exhibit mechanoluminescence and high efficiency in OLEDs, suggesting a promising avenue for the development of new materials for electronic and photonic devices Huang, Tu, Chi, Hung, Song, Tseng, Chou, Lee, Wong, Cheng, & Tsai, 2013.

properties

IUPAC Name |

1-[1-(2,2-difluoroethyl)pyrazol-4-yl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5N2O/c8-5(9)3-14-2-4(1-13-14)6(15)7(10,11)12/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVXYOJQPIFJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

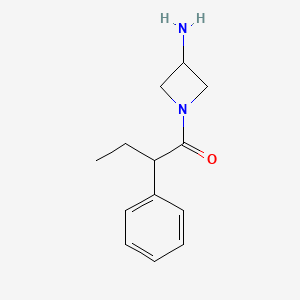

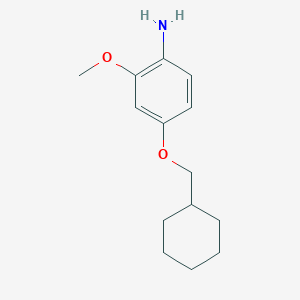

![2-Methoxy-4-[(oxolan-3-yl)methoxy]aniline](/img/structure/B1468987.png)

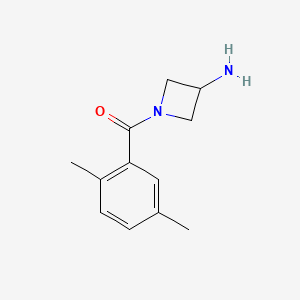

![1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1468992.png)

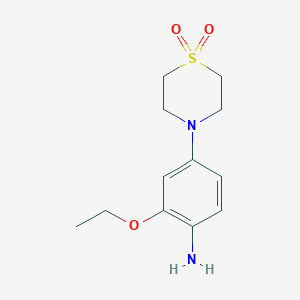

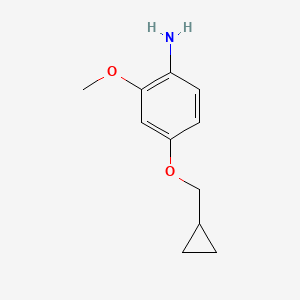

![[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1468993.png)

![2-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468997.png)

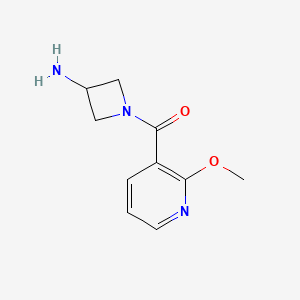

![1-[(2-Methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1469006.png)